molecular formula C20H24ClN3O3S B3002671 3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide CAS No. 2034408-23-4

3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide

Cat. No.: B3002671
CAS No.: 2034408-23-4
M. Wt: 421.94
InChI Key: RTEMTKILCRAFBZ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H24ClN3O3S and its molecular weight is 421.94. The purity is usually 95%.
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Biological Activity

3-(3-chlorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H22ClN3O2S\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes involved in various physiological processes. The presence of the pyridin-3-ylsulfonyl and piperidin-4-yl moieties enhances its binding affinity and specificity towards these targets, potentially modulating their activity.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Compounds similar to this structure have shown promising antibacterial and antifungal properties. For instance, sulfonamide derivatives often exhibit significant antimicrobial effects due to their ability to inhibit bacterial folic acid synthesis.
  • Anticancer Activity : Research indicates that sulfonamide-containing compounds can induce apoptosis in cancer cells. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AntimalarialPotential activity against Plasmodium spp.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Studies : A series of pyridine-sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the sulfonamide group significantly influenced antimicrobial potency, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against resistant strains .
  • Anticancer Research : A study focused on a related compound demonstrated its ability to inhibit cell proliferation in human cancer cell lines (HT29 and Jurkat). The compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent .
  • Antimalarial Activity : In a virtual screening effort, compounds structurally related to this compound were evaluated against Plasmodium falciparum. Some derivatives showed promising IC50 values, suggesting their potential for further development as antimalarial agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly affects the biological activity of compounds in this class. For example:

  • The sulfonamide group is crucial for antimicrobial activity.
  • The chlorophenyl moiety enhances lipophilicity and cellular uptake.
  • Modifications on the piperidine ring can influence receptor binding affinity.

Table 2: Structure-Activity Relationship Insights

Functional GroupEffect on Activity
SulfonamideEssential for antimicrobial properties
ChlorophenylIncreases lipophilicity
Piperidine modificationsAlters receptor binding affinity

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c21-18-4-1-3-16(13-18)6-7-20(25)23-14-17-8-11-24(12-9-17)28(26,27)19-5-2-10-22-15-19/h1-5,10,13,15,17H,6-9,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEMTKILCRAFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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